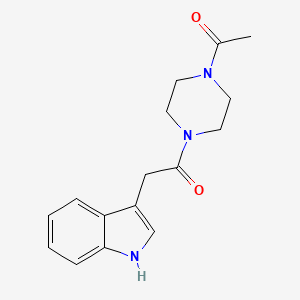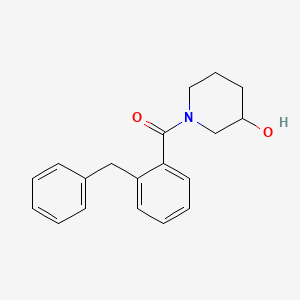![molecular formula C12H16FNO B7514767 N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide, also known as FDP or Fluoradone, is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic organic compound that belongs to the class of amides and is known for its unique chemical structure.
作用机制
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide exerts its inhibitory effect on the dopamine transporter by binding to a specific site on the protein. This binding prevents the transporter from removing dopamine from the synaptic cleft, leading to an increase in dopamine concentration in the brain. This increase in dopamine concentration has been found to have various effects on the brain, including enhancing reward-related behavior and reducing anxiety-like behavior.
Biochemical and Physiological Effects:
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide has been found to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward processing. This increase in dopamine release has been associated with enhanced reward-related behavior, such as increased locomotor activity and preference for sucrose. N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide has also been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent.
实验室实验的优点和局限性
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide has several advantages as a research tool, including its selectivity for the dopamine transporter and its ability to increase dopamine concentration in the brain. However, it also has some limitations, such as its potential toxicity and its limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments using N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide.
未来方向
There are several future directions for research on N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide. One potential direction is to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another direction is to explore its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and addiction. Additionally, further studies are needed to investigate the long-term effects of N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide on the brain and its potential toxicity.
Conclusion:
In conclusion, N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide is a synthetic organic compound that has potential applications in scientific research, particularly in the field of neuroscience. It selectively inhibits the activity of the dopamine transporter and has various effects on the brain, including enhancing reward-related behavior and reducing anxiety-like behavior. While it has several advantages as a research tool, such as its selectivity and ability to increase dopamine concentration, it also has limitations that need to be taken into consideration. There are several future directions for research on N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide, including investigating its effects on other neurotransmitter systems and exploring its potential as a therapeutic agent for neurological disorders.
合成方法
The synthesis method of N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide involves the reaction of 3-fluorobenzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide in its pure form. This method has been reported in several scientific studies and has been found to yield high purity and good yields of N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide.
科学研究应用
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to selectively inhibit the activity of the dopamine transporter, a protein that regulates the concentration of dopamine in the brain. This property of N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide makes it a useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
属性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9(2)12(15)14(3)8-10-5-4-6-11(13)7-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSJZOAVKSWBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)
![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
